molecular formula C17H16N2O2S B2374113 N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide CAS No. 892849-06-8

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2374113
CAS No.: 892849-06-8
M. Wt: 312.39
InChI Key: OIOVDOPHPYENQT-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring and a methoxybenzamide group.

Scientific Research Applications

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It finds applications in material science and catalysis, where its unique structure can enhance the properties of materials and catalytic processes

Preparation Methods

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 2-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide can be compared with similar compounds such as:

  • N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
  • N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine
  • N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its methoxybenzamide group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-3-11-7-6-10-14-15(11)18-17(22-14)19-16(20)12-8-4-5-9-13(12)21-2/h4-10H,3H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOVDOPHPYENQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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